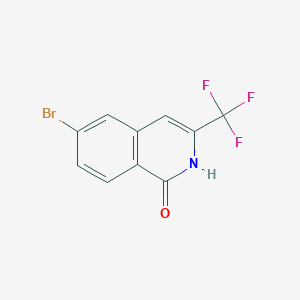

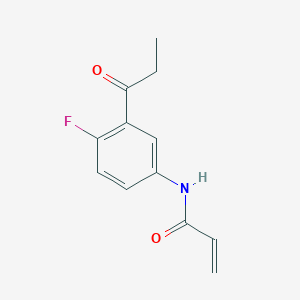

![molecular formula C12H9N3O3S B2786307 N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-69-3](/img/structure/B2786307.png)

N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have diverse biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved information, thiazoles in general are known to undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

作用機序

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity . They have also shown anti-inflammatory properties by inhibiting COX-1 .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to induce G2/M cell cycle arrest and increase the levels of p53, a protein that regulates the cell cycle and acts as a tumor suppressor .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . It may also alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases .

Result of Action

The compound has shown potential therapeutic effects. For instance, it has exhibited anti-cancer activity against various cancer cell lines . It has also shown antihyperalgesic effects in mice with neuropathic pain .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s interaction with cell-penetrating peptides has been found to enhance its antibacterial activity . .

実験室実験の利点と制限

MBT-IOC-20 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MBT-IOC-20 also has some limitations, including its relatively high cost and limited availability, which may restrict its use in some labs.

将来の方向性

There are several future directions for research on MBT-IOC-20, including:

1. Investigation of the pharmacokinetics and pharmacodynamics of MBT-IOC-20 in vivo to determine its efficacy and safety in animal models.

2. Identification of the molecular targets of MBT-IOC-20 and their downstream signaling pathways to elucidate its mechanism of action.

3. Development of novel derivatives of MBT-IOC-20 with improved pharmacological properties and selectivity for specific targets.

4. Evaluation of the potential of MBT-IOC-20 as a therapeutic agent in clinical trials for cancer, neurodegenerative diseases, and inflammation.

Conclusion

In conclusion, MBT-IOC-20 is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The synthesis method of MBT-IOC-20 involves the reaction of 4-methoxybenzothiazole-2-amine with isoxazole-5-carboxylic acid in the presence of a coupling agent and a catalyst. The mechanism of action of MBT-IOC-20 involves the inhibition of various signaling pathways and enzymes that are involved in cell growth, survival, and inflammation. MBT-IOC-20 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents, but also has some limitations, including its relatively high cost and limited availability. There are several future directions for research on MBT-IOC-20, including investigation of its pharmacokinetics and pharmacodynamics in vivo, identification of its molecular targets and downstream signaling pathways, development of novel derivatives, and evaluation of its potential as a therapeutic agent in clinical trials.

合成法

The synthesis of MBT-IOC-20 involves the reaction of 4-methoxybenzothiazole-2-amine with isoxazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain MBT-IOC-20 in high purity.

科学的研究の応用

MBT-IOC-20 has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MBT-IOC-20 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, MBT-IOC-20 has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegeneration. In inflammation research, MBT-IOC-20 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

特性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c1-17-7-3-2-4-9-10(7)14-12(19-9)15-11(16)8-5-6-13-18-8/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTMZTGELAASRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)

![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)

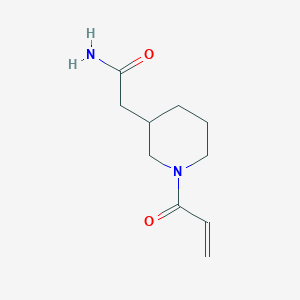

![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)

![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)

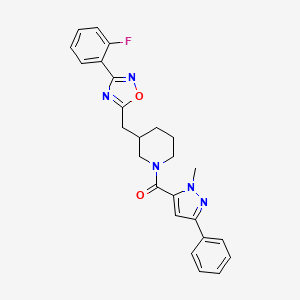

![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)

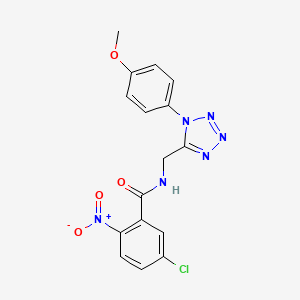

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)

![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)

![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)